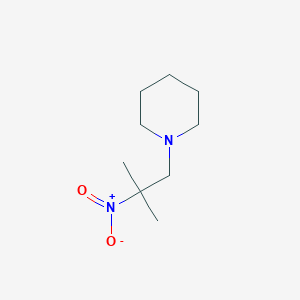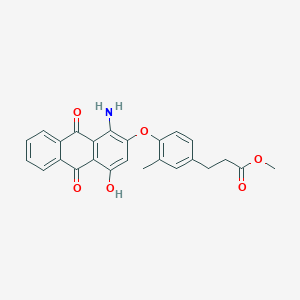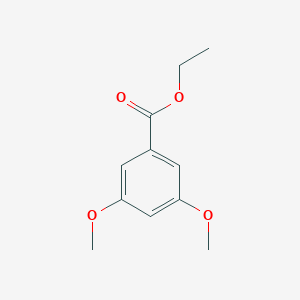
2-(4-氯苯基)-1-(2,4,6-三羟基苯基)乙酮
描述
The compound "2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" is a chlorinated aromatic ketone with multiple hydroxyl groups. It is structurally related to various other compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of chlorinated aromatic ketones often involves multi-step procedures. For instance, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone was achieved through the catalysis of aluminum chloride, followed by a reaction with 1,2,4-triazole under phase transfer catalysis . Similarly, the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane was developed through a 7-step procedure starting from a related methanone compound . These methods highlight the complexity and the need for precise conditions to obtain the desired chlorinated aromatic ketones.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones can be studied using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational spectra of a related compound were computed using density functional theory (DFT) . The study of the molecular electrostatic potential of these compounds can reveal regions of negative and positive potential, indicating possible sites for electrophilic and nucleophilic attacks, respectively .
Chemical Reactions Analysis
Chlorinated aromatic ketones can undergo various chemical reactions, including nucleophilic addition. For instance, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the electrophilic character of the carbonyl carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones can be characterized by techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and mass spectrometry. For example, the crystal structure of a related compound was confirmed by single-crystal XRD, and its physicochemical properties were characterized by various techniques . The presence of intramolecular hydrogen bonding and π-π stacking interactions can significantly influence the stability and properties of these compounds .
科学研究应用
杂环化合物的合成:Moskvina、Shilin和Khilya(2015)的研究表明,在合成异黄酮和各种杂环化合物(包括异噁唑和吡唑)中,使用了2-(4-氯苯基)-1-(2,4-二羟基苯基)乙酮,这些化合物在制药和化工行业中具有潜在应用(Moskvina, Shilin, & Khilya, 2015)。
抗炎化合物的合成:Karande和Rathi(2017)合成了2-(4-氯苯基)乙酮的衍生物,并评估了它们的抗炎活性。这些化合物在减轻炎症方面表现出有希望的结果,暗示了潜在的药用应用(Karande & Rathi, 2017)。
抗菌应用:Wanjari(2020)探索了从4-氯苯酚起始合成一种化合物,该化合物对革兰氏阳性和革兰氏阴性细菌均表现出抗菌活性。这表明其在开发新的抗菌剂中的潜在用途(Wanjari, 2020)。
癌症研究中的诱导凋亡剂:Diller等人(2005)从2-(4-氯苯基)-1-(2,4,6-三羟基苯基)乙酮合成了去甲基黄葎酮,展示了其抗增殖特性和诱导癌细胞凋亡的能力,表明其在癌症治疗中作为治疗剂的潜力(Diller et al., 2005)。
荧光探针的开发:Fang等人(2019)使用1-(2-羟基苯基)乙酮制备了一种基于BODIPY的荧光探针,对H2S具有高度选择性。这在生物系统中具有研究巯基化合物效应的潜在应用(Fang et al., 2019)。
属性
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUZLUJYBWGJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343857 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
CAS RN |
15485-68-4 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



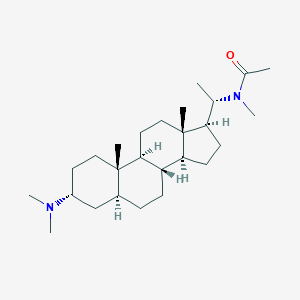




![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
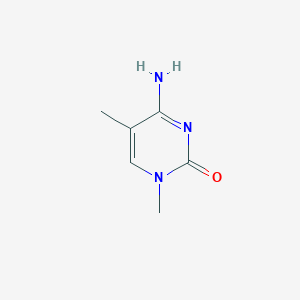

![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)
